molecular formula C5H5BrFN3 B15303599 3-Bromo-2-fluoro-6-hydrazinylpyridine

3-Bromo-2-fluoro-6-hydrazinylpyridine

Cat. No.: B15303599
M. Wt: 206.02 g/mol
InChI Key: GVQFTOZWEGTCQX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-hydrazinylpyridine is a heterocyclic compound with the molecular formula C5H5BrFN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and hydrazine groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-hydrazinylpyridine typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

A common synthetic route involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4NF in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with hydrazine hydrate to introduce the hydrazine group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-hydrazinylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can form biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-6-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-hydrazinylpyridine depends on its specific applicationFor example, the hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-4-hydrazinylpyridine
  • 3-Bromo-6-chloro-2-fluoropyridine
  • 2-Bromo-6-hydrazinylpyridine

Uniqueness

3-Bromo-2-fluoro-6-hydrazinylpyridine is unique due to the specific arrangement of bromine, fluorine, and hydrazine groups on the pyridine ring.

Properties

Molecular Formula

C5H5BrFN3

Molecular Weight

206.02 g/mol

IUPAC Name

(5-bromo-6-fluoropyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10)

InChI Key

GVQFTOZWEGTCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)F)NN

Origin of Product

United States

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